1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole
Übersicht
Beschreibung
1-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole (MTDP) is an organic compound derived from pyrazole. It is a versatile compound used in various scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. The synthesis of MTDP is relatively simple and efficient, making it a useful tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Density Functional Theory (DFT) Studies : A study by Liao et al. (2022) focused on synthesizing a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure through various spectroscopies and X-ray diffraction. DFT calculations aligned with X-ray diffraction results, emphasizing the compound's structural insights (Liao, X. Liu, Y.-Z. Wang, & Z. Zhou, 2022).
Nucleophilic Substitution Reaction and Crystallographic Analysis : Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via nucleophilic substitution. The compound's structure was confirmed using various spectroscopic techniques and X-ray diffraction. DFT studies provided further insights into the molecular structure and electrostatic potential (Z. Yang, P.-Y. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, & C.-S. Zhao, 2021).
Synthesis of Intermediates and Biological Activity
Intermediate in Biologically Active Compounds : Kong et al. (2016) reported the synthesis of a compound related to 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole as an important intermediate in biologically active compounds like crizotinib. This highlights the role of such compounds in the synthesis of pharmaceuticals (D. Kong, Y. Zhang, T. Xu, Y. Zhou, P. Zheng, & S. Xu, 2016).
Antiviral Properties and DHODH Inhibition : Munier-Lehmann et al. (2015) explored derivatives of pyrazoles, including 1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole, for their antiviral properties. They identified a derivative that inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway, showing its potential in antiviral drug development (H. Munier-Lehmann, M. Lucas-Hourani, S. Guillou, O. Helynck, G. Zanghi, A.-C. Noel, F. Tangy, P. Vidalain, & Y. Janin, 2015).
Applications in Material Science
- Luminescent Properties in Polymer Synthesis : Cheon et al. (2005) synthesized copolymers using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, showcasing its application in creating materials with specific luminescent properties. This underscores the compound's significance in advanced material science (C. Cheon, S.-H. Joo, K. Kim, J.‐Il Jin, H. Shin, & Y. R. Kim, 2005).
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that similar compounds participate in transesterification reactions .
Biochemical Pathways
Related compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as tgf-β1 and activin a signalling inhibitors .
Result of Action
It’s known that similar compounds have been used in the synthesis of biologically active compounds .
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h8-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUABVIPTWGKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.